molecular formula C17H15ClN2O2S B136685 cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide CAS No. 129303-29-3

cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide

Cat. No. B136685
M. Wt: 346.8 g/mol
InChI Key: BZVUNXFQOZIZMQ-MNJWVGMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide, also known as TCB-2, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic derivative of mescaline, a psychedelic substance found in certain cacti. TCB-2 has been studied for its potential therapeutic applications and its mechanism of action.

Mechanism Of Action

The mechanism of action of cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide involves its interaction with serotonin receptors in the brain. Specifically, cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide has been shown to bind to 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, cognition, and perception. By binding to these receptors, cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide can alter the activity of certain neurotransmitters in the brain, leading to changes in mood and perception.

Biochemical And Physiological Effects

Research has shown that cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide can produce a range of biochemical and physiological effects in the body. These effects include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide has also been shown to produce visual hallucinations and other psychedelic effects.

Advantages And Limitations For Lab Experiments

Cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities, making it easier to study. Additionally, cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide has been shown to produce consistent effects in animal models, making it a reliable tool for studying the brain and behavior.
However, there are also limitations to using cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide in lab experiments. It is a potent psychedelic substance that can produce unpredictable effects in humans and animals. Additionally, cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide is a controlled substance in many countries, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and addiction. Additionally, further research is needed to fully understand the mechanism of action of cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide and its effects on the brain and behavior. Finally, there is a need for more research on the safety and toxicity of cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide, particularly in humans.

Synthesis Methods

Cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide can be synthesized through a multi-step process that involves the reaction of various chemicals such as 4-chlorobenzoyl chloride, thiophene-2-carboxylic acid, and 2-aminothiophenol. The synthesis of cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

Cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide has been studied for its potential therapeutic applications, particularly in the field of mental health. Research has shown that cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide has the ability to interact with serotonin receptors in the brain, which are involved in regulating mood, anxiety, and other cognitive functions. cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide has also been studied for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

CAS RN

129303-29-3

Product Name

cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide

Molecular Formula

C17H15ClN2O2S

Molecular Weight

346.8 g/mol

IUPAC Name

[(3aR,9aS)-2-oxo-3,3a,9,9a-tetrahydro-1H-thieno[3,4-b]quinoxalin-4-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C17H15ClN2O2S/c18-12-7-5-11(6-8-12)17(21)20-15-4-2-1-3-13(15)19-14-9-23(22)10-16(14)20/h1-8,14,16,19H,9-10H2/t14-,16+,23?/m1/s1

InChI Key

BZVUNXFQOZIZMQ-MNJWVGMUSA-N

Isomeric SMILES

C1[C@@H]2[C@H](CS1=O)N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Cl

SMILES

C1C2C(CS1=O)N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1C2C(CS1=O)N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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